4-(Piperidine-1-sulfonyl)benzonitrile
CAS No.: 227935-30-0
Cat. No.: VC3794875
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 227935-30-0 |
---|---|
Molecular Formula | C12H14N2O2S |
Molecular Weight | 250.32 g/mol |
IUPAC Name | 4-piperidin-1-ylsulfonylbenzonitrile |
Standard InChI | InChI=1S/C12H14N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
Standard InChI Key | ALZPXRNJBCXSFR-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N |
Introduction
Structural Characteristics
Molecular Architecture
4-(Piperidine-1-sulfonyl)benzonitrile features a central benzonitrile group para-substituted with a piperidine sulfonyl moiety. The sulfonamide bridge (-SO₂-N-) connects the aromatic system to the six-membered piperidine ring, creating a planar sulfonyl group flanked by two hydrophobic domains. X-ray crystallographic analogs demonstrate chair conformation of the piperidine ring with axial sulfonyl orientation .
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 227935-30-0 | |
Molecular Formula | C₁₂H₁₄N₂O₂S | |
Molecular Weight | 250.317 g/mol | |
Exact Mass | 250.078 Da | |
Topological Polar Surface | 69.55 Ų | |
logP | 2.75 |
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) shows characteristic signals:
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δ 1.41 ppm (m, 2H, piperidine H-3, H-5)
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δ 1.60 ppm (m, 4H, piperidine H-2, H-6)
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δ 2.99 ppm (m, 4H, piperidine H-1, H-4)
¹³C NMR confirms connectivity:
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δ 23.36/25.14 ppm (piperidine CH₂)
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δ 116.29 ppm (CN carbon)
Synthetic Methodology
Primary Synthesis Route
The benchmark preparation involves nucleophilic displacement of 4-cyanobenzenesulfonyl chloride (49584-26-1) with piperidine (110-89-4) in dichloromethane :
Reaction Scheme
4-Cyanobenzenesulfonyl chloride + Piperidine → 4-(Piperidine-1-sulfonyl)benzonitrile + HCl
Table 2: Optimized Reaction Conditions
Parameter | Specification | Source |
---|---|---|
Solvent | Dichloromethane | |
Molar Ratio | 1:2.4 (sulfonyl chloride:piperidine) | |
Temperature | Ambient (25°C) | |
Reaction Time | 12-16 hours | |
Yield | 96% | |
Purification | None required |
Process Optimization
Scale-up studies recommend:
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Slow addition of piperidine to control exotherm
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Triethylamine (1.1 eq) as HCl scavenger
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Azeotropic drying with molecular sieves for yield improvement
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry analogs indicate:
Solubility Profile
Hazard Category | Classification | Source |
---|---|---|
Acute Toxicity (Oral) | Category 4 | |
Skin Corrosion/Irritation | Category 2 | |
Serious Eye Damage | Category 1 | |
Specific Target Organ Toxicity | Single Exposure Category 3 |
Exposure Controls
Applications in Chemical Synthesis
Pharmaceutical Intermediates
The compound serves as precursor to:
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Triazolopyrimidine derivatives (e.g., D203-0069) with kinase inhibition potential
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Pyrazole-piperidine conjugates (e.g., VC7178302) explored as antimicrobial agents
Material Science Applications
Research Developments
Structure-Activity Relationship (SAR) Studies
Derivatization at the:
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Sulfonyl group: Influences metabolic stability
Patent Landscape
Key patents include:
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